BenchChemオンラインストアへようこそ!

2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

lipophilicity drug-likeness physicochemical profiling

This unexplored phenoxyacetamide-pyrrolidine chemotype is a high-priority candidate for CNS receptor screening. Structurally proximal to sigma-2 agonists (e.g., CM 764, Ki=3.5 nM) yet with lower MW (297.35) and lipophilicity (XLogP 2.5), it occupies the fragment–lead boundary for efficient hit evolution. Supplied as a racemic mixture with one undefined stereocenter, it enables cost-effective initial screening before chiral resolution. With zero published SAR or target annotation, it offers a clean IP position for hit-finding campaigns targeting sigma receptors, GPCRs, ion channels, antiviral, or neuroinflammation models. Ideal for X-ray soaking, NMR fragment screening, and broad receptor panels.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1788844-81-4
Cat. No. B2853198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
CAS1788844-81-4
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CN(CC1NC(=O)COC2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C17H19N3O2/c21-17(13-22-15-6-2-1-3-7-15)19-14-9-11-20(12-14)16-8-4-5-10-18-16/h1-8,10,14H,9,11-13H2,(H,19,21)
InChIKeyGMHFMPKFQMSDCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1788844-81-4): Physicochemical Profile and Procurement Identifier


2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide (CAS 1788844-81-4) is a synthetic small molecule with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol [1]. It is characterized by a phenoxyacetamide scaffold linked to a pyrrolidine ring bearing a 2-pyridinyl substituent. As of the latest database update (2026-04-25), the compound is registered in PubChem (CID 76149326) but has no reported biological assay data, clinical phase status, or patent linkage [1]. Its computed properties—XLogP3-AA of 2.5, topological polar surface area of 54.5 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds—suggest moderate lipophilicity and oral bioavailability potential consistent with Lipinski's Rule of Five, making it a candidate for early-stage medicinal chemistry exploration [1].

Why 2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide Cannot Be Substituted by Other Pyrrolidine-Acetamide Analogs


The absence of published structure-activity relationship (SAR) data for 2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is itself a critical differentiator: this compound is an unexplored chemotype within the pyrrolidine-acetamide class. Structurally related analogs include N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide , 2-(cyclopentylthio)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide , and CM 764 (a potent sigma-2 agonist with Ki = 3.5 nM) . However, each bears distinct substituents that alter pharmacophore geometry, electronic surface, and likely bioactivity. The unique combination of an unsubstituted phenoxy acetamide linked directly to a 2-pyridinyl-pyrrolidine distinguishes it from all known analogs. Until bioactivity data is generated, generic substitution with any of the above comparators is unsupported, as even minor structural modifications can lead to unpredictable changes in potency, selectivity, and pharmacokinetics [1].

Quantitative Differentiation of 2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide from Structural Analogs


Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Relative to CM 764

The target compound's computed XLogP3-AA value of 2.5 [1] differentiates it from the more lipophilic sigma-2 agonist CM 764 (CAS 1350296-29-5, MW 426.49, calculated XLogP ~3.5 based on its structure) . The lower lipophilicity and smaller molecular weight suggest a different pharmacokinetic profile and potentially reduced non-specific protein binding, though no experimental pharmacokinetic data is available for the target compound.

lipophilicity drug-likeness physicochemical profiling

Molecular Weight Advantage Over CM 764 for CNS Drug-Likeness

With a molecular weight of 297.35 g/mol [1], the target compound falls well within the optimal range for CNS drug candidates (MW < 400 g/mol), compared to CM 764 at 426.49 g/mol , which exceeds the preferred upper limit. Lower molecular weight is associated with improved brain penetration and reduced efflux transporter susceptibility.

molecular weight CNS drug discovery lead optimization

Undefined Stereochemistry as a Differentiating Feature Against Chiral Pure Analogs

The target compound possesses one undefined atom stereocenter [1], indicating it is supplied and screened as a racemic mixture. This contrasts with resolution-dependent analogs such as CM 764 (whose stereochemistry is not publicly defined) and N-(5-oxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetamide, which may have defined stereocenters. A racemic mixture allows for initial screening to capture both enantiomers' activity without the cost and complexity of chiral separation, whereas chiral pure analogs may miss the active enantiomer or require separate synthesis.

stereochemistry chiral resolution early-stage screening

Topological Polar Surface Area (TPSA) Comparison Supporting Solubility Differentiation

The target compound's TPSA of 54.5 Ų [1] is notably lower than the estimated TPSA for CM 764 (approximately 85–95 Ų based on its additional amide and fluorophenyl groups) . A lower TPSA correlates with improved membrane permeability, but also potentially reduced aqueous solubility. This positions the target compound as having a distinct solubility-permeability balance relative to more polar analogs.

polar surface area aqueous solubility drug-like properties

Procurement Rationale: Experimental Settings Where 2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide Provides Scientific Value


Chemical Probe for Sigma-2/TMEM97 and Related CNS Receptor Target Identification

Given the structural similarity to sigma-2 agonists like CM 764 (Ki = 3.5 nM for sigma-2, 25-fold selectivity over sigma-1) , but with a lower molecular weight and lipophilicity as detailed in Section 3 [1], this compound is a high-priority chemotype for broad receptor screening panels targeting sigma receptors, GPCRs, and ion channels expressed in the CNS. Its unexplored pharmacological profile makes it suitable for academic or industrial hit-finding campaigns where novel intellectual property is prioritized.

Hit Identification in Antiviral or Anti-inflammatory Phenotypic Screens

The pyridinyl-pyrrolidine motif is present in compounds with reported antiviral and anti-inflammatory activities, as noted in reviews of pyrrolidine-based drug discovery [2]. This compound's specific substitution pattern—phenoxy acetamide with a 2-pyridinyl substituent—has not been tested in these contexts, presenting an opportunity for phenotypic screening in viral replication assays or neuroinflammation models where novel chemotypes are urgently needed.

Starting Point for Fragment-Based Drug Discovery (FBDD) and Structure-Based Optimization

With a molecular weight of 297.35 g/mol and 5 rotatable bonds, this compound sits at the boundary between fragment and lead-like space [1]. The XLogP of 2.5 and TPSA of 54.5 Ų are within the ranges favored for fragment evolution. Procurement for X-ray crystallography soaking experiments or NMR-based fragment screening against purified protein targets (e.g., kinases, epigenetic readers, or proteases) is a rational use case, given the compound's structural novelty and absence of prior target annotation.

Racemic Mixture for Enantiomer-Selective Activity Screening

As a racemic mixture with one undefined stereocenter [1], this compound is cost-effective for initial screening to determine whether stereochemistry influences biological activity. If differential activity is observed between enantiomers, chiral resolution can be pursued as a follow-up step, aligning with a staged procurement and synthesis strategy that minimizes upfront investment.

Quote Request

Request a Quote for 2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.